Ethyl 3-amino-3-methylbutanoate hydrochloride

Catalog No.
S1973100
CAS No.
85532-40-7
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-3-methylbutanoate hydrochloride

CAS Number

85532-40-7

Product Name

Ethyl 3-amino-3-methylbutanoate hydrochloride

IUPAC Name

ethyl 3-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H

InChI Key

HFBJSIGXRKAYAF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)(C)N.Cl

Canonical SMILES

CCOC(=O)CC(C)(C)N.Cl
Ethyl 3-amino-3-methylbutanoate hydrochloride is a hygroscopic solid that is commonly used as a reagent and intermediate in various organic synthesis reactions. It is found to have biological properties that have led to its application in scientific research involving neurodegenerative diseases, cancer, inflammation, and pain.
Ethyl 3-amino-3-methylbutanoate hydrochloride is a white crystalline powder that is highly soluble in water and ethanol. It has a molar mass of 177.67 g/mol and a melting point range of 128-129°C. The pH of a 0.1 M aqueous solution of the compound is between 3.5 and 5.5.
Ethyl 3-amino-3-methylbutanoate hydrochloride is synthesized through the reaction of N-methyl-glutarimide with ethyl 3-bromo-3-methylbutyrate in the presence of a base such as lithium diisopropylamide. The compound can be characterized using various sophisticated analytical techniques such as NMR, FT-IR spectroscopy, and mass spectrometry.
The analytical methods used for the quantification and detection of ethyl 3-amino-3-methylbutanoate hydrochloride include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Various studies have established that ethyl 3-amino-3-methylbutanoate hydrochloride exhibits antinociceptive and anti-inflammatory effects in animal models of pain and inflammation. Additionally, the compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's.
The safety of ethyl 3-amino-3-methylbutanoate hydrochloride has been studied using several experimental models. The compound has been found to have low to moderate acute toxicity, and it can cause mild to moderate skin and eye irritation upon exposure.
Ethyl 3-amino-3-methylbutanoate hydrochloride finds use in various scientific research fields. For instance, it is used as a reagent in the synthesis of various bioactive molecules such as Mepyramine, an antihistamine drug. It is also involved in the synthesis of antioxidants and amino acids as well as the study of Alzheimer's and cancer.
The current state of research on ethyl 3-amino-3-methylbutanoate hydrochloride is focused on finding novel applications and potential therapeutic uses. For example, the compound has been found to have anti-tumor and anti-inflammatory properties, leading to further studies on its potential as a therapeutic agent in cancer treatment.
Given its various properties, ethyl 3-amino-3-methylbutanoate hydrochloride has potential implications in various fields of research and industry. For instance, the compound can be applied in the development of new drugs targeting diseases such as Alzheimer's, cancer, and inflammation.
Despite the promising applications of ethyl 3-amino-3-methylbutanoate hydrochloride, several limitations need to be addressed. For instance, more studies on its toxicity and safety profiles are required. Future research should focus on optimizing the synthesis route to reduce the production cost and explore its therapeutic potential in other diseases.
-The application of ethyl 3-amino-3-methylbutanoate hydrochloride in the synthesis of new bioactive compounds and natural product derivatives.
-Designing studies to explore the molecular mechanism of action of ethyl 3-amino-3-methylbutanoate hydrochloride in neurodegenerative diseases such as Alzheimer's.
-Investigating the anti-tumor potential of ethyl 3-amino-3-methylbutanoate hydrochloride in various cancer types.
-Exploring the use of ethyl 3-amino-3-methylbutanoate hydrochloride as an analgesic in the management of pain.
-Development of novel synthetic methodologies using ethyl 3-amino-3-methylbutanoate hydrochloride as a key intermediate.

Dates

Modify: 2023-08-16

Explore Compound Types